molecular formula C26H22N2O7S3 B412803 DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B412803
M. Wt: 570.7g/mol
InChI Key: SPLDQIXYRBUSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-{4-nitrobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, nitrobenzoyl group, and dithiole-dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as nitric acid.

    Formation of the Dithiole-Dicarboxylate Moiety: The dithiole-dicarboxylate moiety can be synthesized through a series of reactions involving the formation of dithiocarboxylic acid derivatives, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and nitrobenzoyl groups, leading to the formation of sulfoxides and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, where electrophilic or nucleophilic reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. Its ability to undergo various chemical reactions may enable the design of prodrugs or active pharmaceutical ingredients.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(1-{4-nitrobenzoyl}-2,2,6-trimethyl-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Dimethyl 2-(1-{4-aminobenzoyl}-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of DIMETHYL 2-[2,2,6-TRIMETHYL-1-(4-NITROBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitro and thioxo groups provides unique reactivity compared to similar compounds.

Properties

Molecular Formula

C26H22N2O7S3

Molecular Weight

570.7g/mol

IUPAC Name

dimethyl 2-[2,2,6-trimethyl-1-(4-nitrobenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22N2O7S3/c1-13-6-11-17-16(12-13)18(25-37-19(23(30)34-4)20(38-25)24(31)35-5)21(36)26(2,3)27(17)22(29)14-7-9-15(10-8-14)28(32)33/h6-12H,1-5H3

InChI Key

SPLDQIXYRBUSAN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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